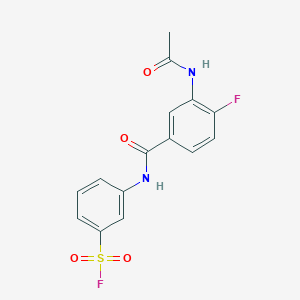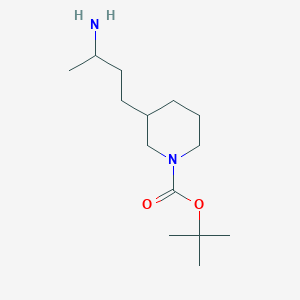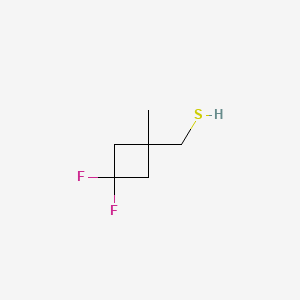
(3,3-Difluoro-1-methylcyclobutyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is an organosulfur compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanethiol typically involves the introduction of a thiol group to a pre-existing cyclobutyl structure. One common approach is to start with (3,3-Difluoro-1-methylcyclobutyl)methanol, which can be converted to the corresponding thiol through a series of reactions. The initial step often involves the conversion of the alcohol to a halide, followed by substitution with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment and reagents to facilitate the conversion of starting materials to the desired thiol compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1-methylcyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Thiol reagents like thiourea or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new thiol-containing compounds.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1-methylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group. This can include the formation of disulfide bonds with cysteine residues in proteins, thereby modulating their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Difluoro-1-methylcyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluoro-1-methylcyclobutyl)methylamine: Contains an amine group instead of a thiol group.
Uniqueness
(3,3-Difluoro-1-methylcyclobutyl)methanethiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H10F2S |
|---|---|
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
(3,3-difluoro-1-methylcyclobutyl)methanethiol |
InChI |
InChI=1S/C6H10F2S/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 |
InChI-Schlüssel |
NOWSVHSZDKDWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(F)F)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


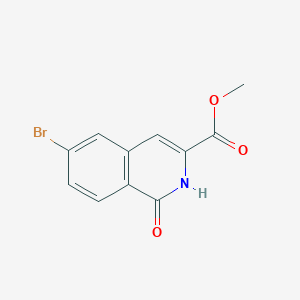


![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)




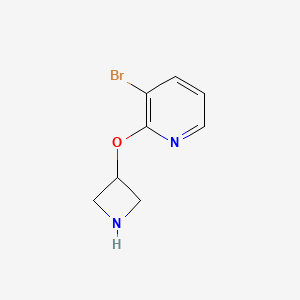
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
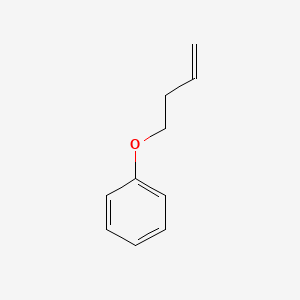
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
